molecular formula C13H19NO B8439553 2-(3,5-Dimethylphenyl)-1,1-dimethylethylformamide

2-(3,5-Dimethylphenyl)-1,1-dimethylethylformamide

Cat. No. B8439553
M. Wt: 205.30 g/mol
InChI Key: ZIVMIHVVBJAMBJ-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

By reacting 6.00 g (34 mmol) of 1-(3,5-dimethylphenyl)-2-methylpropanol-2-ol and 2.00 g (41 mmol) of sodium cyanide in a Ritter reaction, 2.40 g of 2-(3,5-dimethylphenyl)-1,1-dimethylethylformamide (35% yield) is obtained. To liberate the amine, the formamide (2.40 g, 11.7 mmol) is treated with hydrochloric acid. The method and working up are analogous to the method for Example 10(c). Oil. Yield: 1.70 g (82%); mass spectroscopy: [M+H]+=178.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH:13]C=O)([CH3:12])[CH3:11])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl>>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH2:13])([CH3:11])[CH3:12])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC(C)(C)NC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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